Home > Products > Screening Compounds P91404 > N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine
N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine - 339278-86-3

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Catalog Number: EVT-3091147
CAS Number: 339278-86-3
Molecular Formula: C19H17Cl2N3S
Molecular Weight: 390.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chlorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: 4-(4-Chlorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) is a derivative of N-phenylpyrimidin-2-amine (PPA) that was found to inhibit cell viability in human lung cancer cells by over 50% and caused a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13)

Compound Description: 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13) is another derivative of N-phenylpyrimidin-2-amine (PPA) that demonstrated over 50% inhibition of cell viability in human lung cancer cells and induced cell cycle arrest at the G2/M phase.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) is a derivative of N-phenylpyrimidin-2-amine (PPA) studied for its potential as a radiosensitizer. In combination with radiation treatment, PPA14 significantly decreased clonogenic survival in human lung cancer cells.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) is a derivative of N-phenylpyrimidin-2-amine (PPA) that displayed promising radiosensitizing properties. PPA15 caused a marked increase in the sub-G1 cell population and elevated levels of cyclin B1 and phosphorylated cyclin-dependent kinase 1 (CDK1). Combined treatment with radiation and PPA15 significantly reduced clonogenic survival in human lung cancer cells.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17) is a derivative of N-phenylpyrimidin-2-amine (PPA) that inhibited cell viability by more than 50% in human lung cancer cells and increased the proportion of cells arrested at the G2/M phase of the cell cycle.

2-[(4-{[(Dialkylamino)alkyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazoles (VII)

Compound Description: A group of fifty-five 2-[(4-{[(dialkylamino)alkyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazoles (VII) were synthesized and evaluated for their antimalarial activity. Thirty-eight of these compounds showed curative activity against Plasmodium berghei at single subcutaneous doses ranging from 20 to 640 mg/kg.

5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole (29)

Compound Description: This specific compound from the series of 2-[(4-{[(dialkylamino)alkyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazoles (VII) exhibited notable antimalarial activity, surpassing the reference drug 1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (I) and quinine hydrochloride in its suppressive activity against Plasmodium berghei. It was selected for preclinical toxicological studies and clinical trials.

2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)amino]-1H-imidazo[4,5-b]pyridine (VIII)

Compound Description: This compound was synthesized as a precursor to other antimalarial agents. Further modification of this compound involved chlorination with phosphorus oxychloride and subsequent amination with N,N-diethylethylenediamine to yield 2-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)-1H-imidazo[4,5-b]pyridine (X).

2-(4-{[2-(Diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)-1H-imidazo[4,5-b]pyridine (X)

Compound Description: This compound was synthesized as an antimalarial agent and demonstrated suppressive activity against Plasmodium berghei.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using microwave irradiation and features a pyrazolo[3,4-b]pyridine ring system.

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives

Compound Description: A series of 24 compounds were synthesized based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These modifications involved saponification, hydrazinolysis, transformation into trichloroacetimidate or acetate, formation of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates, and the synthesis of methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates. Several of these derivatives exhibited selective inhibitory activity against the proliferation of colon cancer cells.

Properties

CAS Number

339278-86-3

Product Name

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine

Molecular Formula

C19H17Cl2N3S

Molecular Weight

390.33

InChI

InChI=1S/C19H17Cl2N3S/c1-13-23-17(12-25-18-8-6-16(21)7-9-18)10-19(24-13)22-11-14-2-4-15(20)5-3-14/h2-10H,11-12H2,1H3,(H,22,23,24)

InChI Key

ZDMPPRUPLNBDNL-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.